molecular formula C7H4BrClN2 B2916364 6-Amino-2-bromo-3-chlorobenzonitrile CAS No. 1934421-15-4

6-Amino-2-bromo-3-chlorobenzonitrile

Cat. No. B2916364
CAS RN: 1934421-15-4
M. Wt: 231.48
InChI Key: FTLQTMJDWBPFGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-2-bromo-3-chlorobenzonitrile, also known as 6-ABCN, is an organic compound used in a variety of scientific research applications. It is a colorless solid with a molecular weight of 263.51 g/mol. 6-ABCN has a wide range of applications in organic synthesis, drug discovery, and biochemistry. This compound has been studied extensively for its potential to act as a catalyst, a ligand, and a reagent for various reactions.

Scientific Research Applications

1. Plant Physiology Research

6-Amino-2-bromo-3-chlorobenzonitrile and similar compounds have been utilized in studies related to plant physiology. For instance, Debolt et al. (2007) explored the effects of 2,6-Dichlorobenzonitrile (DCB) on cellulose synthesis in Arabidopsis hypocotyl cells, highlighting its utility in understanding plant cell wall biosynthesis (Debolt et al., 2007).

2. Environmental Pollution Research

Research in environmental pollution has also made use of benzonitrile derivatives. Holtze et al. (2008) reviewed the microbial degradation of benzonitrile herbicides, including 2,6-dichlorobenzonitrile, assessing their environmental fate and the role of microbial communities in their degradation (Holtze et al., 2008).

3. Nucleic Acid Chemistry

In nucleic acid chemistry, Francom et al. (2002) investigated the nonaqueous diazotization of aminopurine nucleosides, which involved compounds related to 6-Amino-2-bromo-3-chlorobenzonitrile. This study provided insights into the synthesis of various halogenated purine derivatives, relevant in the field of nucleic acid research (Francom et al., 2002).

4. Applied Microbiology

In applied microbiology, Sørensen et al. (2006) explored the degradation and mineralization of herbicides, including 2,6-dichlorobenzonitrile, by specific bacterial strains. This research has implications for understanding the bioremediation of herbicide-contaminated environments (Sørensen et al., 2006).

5. Water Treatment and Chemistry

Research on water treatment has also incorporated benzonitrile derivatives. Shan et al. (2012) studied the formation of halonitromethanes and trihalomethanes from amino acids and amino sugars during water treatment processes. This research is crucial for understanding and improving water purification methods (Shan et al., 2012).

6. Electrocatalysis

In the field of electrocatalysis, Gennaro et al. (2004) explored the electrosynthesis of 6-aminonicotinic acid, utilizing halogenated pyridine derivatives. Their work contributes to the understanding of electrochemical reduction processes in organic chemistry (Gennaro et al., 2004).

7. Alzheimer's Disease Research

6-Amino-2-bromo-3-chlorobenzonitrile related compounds have also been used in medical research, such as in the study of Alzheimer's disease. Shoghi-Jadid et al. (2002) utilized a derivative of benzodiazepine in conjunction with PET imaging to localize neurofibrillary tangles and beta-amyloid plaques in living patients with Alzheimer's disease (Shoghi-Jadid et al., 2002).

8. Herbicide Resistance Research

In agricultural science, Stalker et al. (1988) discussed the development of herbicide resistance in transgenic plants through the expression of a bacterial detoxification gene that interacts with benzonitrile herbicides (Stalker et al., 1988).

properties

IUPAC Name

6-amino-2-bromo-3-chlorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-7-4(3-10)6(11)2-1-5(7)9/h1-2H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTLQTMJDWBPFGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)C#N)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-2-bromo-3-chlorobenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.